2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one
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Overview
Description
2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one is an organic compound with the molecular formula C15H15ClO2 and a molecular weight of 262.73 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a naphthalene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one typically involves the reaction of 6-methoxy-2-naphthylmagnesium bromide with 2-chlorobutyryl chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
- Preparation of 6-methoxy-2-naphthylmagnesium bromide by reacting 6-methoxy-2-bromonaphthalene with magnesium in dry ether.
- Addition of 2-chlorobutyryl chloride to the Grignard reagent to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-methoxynaphthalen-2-yl)propan-1-one
- 2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one
- 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone
- 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one
Uniqueness
2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on a naphthalene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
834914-18-0 |
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Molecular Formula |
C15H15ClO2 |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
2-chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C15H15ClO2/c1-3-14(16)15(17)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14H,3H2,1-2H3 |
InChI Key |
CXQNZDGRJHYFMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)Cl |
Origin of Product |
United States |
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